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molecular formula C12H9BrN2O2 B8730336 2-[(3-Bromo-4,5-dimethoxyphenyl)methylidene]propanedinitrile

2-[(3-Bromo-4,5-dimethoxyphenyl)methylidene]propanedinitrile

Cat. No. B8730336
M. Wt: 293.12 g/mol
InChI Key: NCIFIMHIMCXFDA-UHFFFAOYSA-N
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Patent
US07053117B2

Procedure details

To a mixture of 3,4-dimethoxy-5-bromobenzylidenemalononitrile (293 mg, 1 mmol) and resorcinol (110 mg, 1 mmol) in ethanol (2 mL) was added piperidine (0.1 mL, 1 mmol). The mixture was refluxed for 2 h. The solvent was evaporated, the residue was purified by chromatography on silica gel with EtOAc and hexane (1:2) as eluant, yielding 240 mg (59.5%) of the title compound. 1H NMR (DMSO-d6): 9.77 (brs, 1H), 6.96–6.86 (m, 5H), 6.52 (d, J=8.1, 1H), 6.41 (s, 1H), 4.65 (s, 1H), 3.80 (s, 3H), 3.70 (s, 3H).
Quantity
293 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
59.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]=[C:13]([Br:17])[C:14]=1[O:15][CH3:16])[CH:6]=[C:7]([C:10]#[N:11])[C:8]#[N:9].[C:18]1([CH:25]=[CH:24][CH:23]=[C:21]([OH:22])[CH:20]=1)[OH:19].N1CCCCC1>C(O)C>[NH2:9][C:8]1[O:19][C:18]2[C:25]([CH:6]([C:5]3[CH:4]=[C:3]([O:2][CH3:1])[C:14]([O:15][CH3:16])=[C:13]([Br:17])[CH:12]=3)[C:7]=1[C:10]#[N:11])=[CH:24][CH:23]=[C:21]([OH:22])[CH:20]=2

Inputs

Step One
Name
Quantity
293 mg
Type
reactant
Smiles
COC=1C=C(C=C(C#N)C#N)C=C(C1OC)Br
Name
Quantity
110 mg
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel with EtOAc and hexane (1:2) as eluant

Outcomes

Product
Name
Type
product
Smiles
NC=1OC2=CC(=CC=C2C(C1C#N)C1=CC(=C(C(=C1)OC)OC)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 59.5%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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